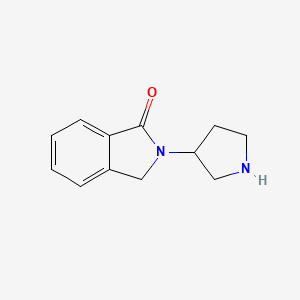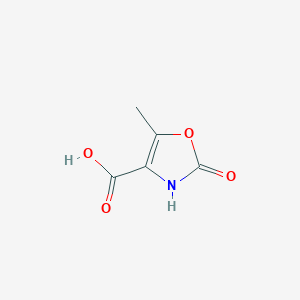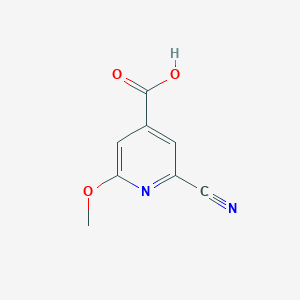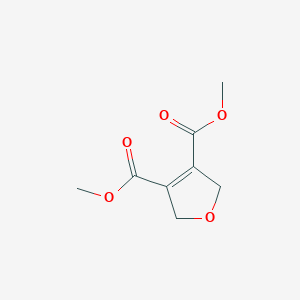
2-Methylpyrrolidin-3-ol
Descripción general
Descripción
2-Methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment : A compound named 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) and is currently in phase I clinical trials for cancer treatment. It exhibits excellent enzyme potency and cellular potency against PARP-1 and PARP-2 enzymes (Penning et al., 2009).
Organic Synthesis : The compound 2-Methylpyrrolidin-3-ol has been utilized in the synthesis of 3-amino-2-methylpyrrolidines via a novel protocol. This synthesis is a part of the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman & de Kimpe, 2009).
Environmental Chemistry : N-methylpyrrolidin-2-one hydrotribromide (MPHT), a derivative of this compound, is used in organic synthesis, particularly in bromination reactions of different organic compounds, oxidation reactions, and epoxide ring-opening reactions. MPHT is noted for its environmentally friendly character (Jain & Sain, 2010).
Antimicrobial Activity : Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit promising in vitro antifungal activities against several test fungi (Cvetković et al., 2019).
Corrosion Inhibition : A series of cationic surfactants derived from 1-methylpyrrolidin-3-ol have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These compounds showed good surface behavior and high inhibition efficiency (Hegazy et al., 2016).
Neuroprotection : A compound, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a derivative of this compound, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3. It shows neuroprotective properties against excitotoxic neuronal death (Battaglia et al., 1998).
Propiedades
IUPAC Name |
2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B7967860.png)

![2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B7967878.png)


![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine](/img/structure/B7967904.png)


